Molibresib, chemically known as 2-[(4s)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4h-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-n-ethylacetamide, is a potent and selective small-molecule inhibitor of the bromodomain and extraterminal (BET) family of proteins. [, , ] This family includes BRD2, BRD3, BRD4, and BRDT, which are epigenetic "readers" that play crucial roles in gene expression regulation. [, ] Molibresib exhibits its effects by binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins. [, ] This binding disrupts the interaction between BET proteins and acetylated histone peptides, thereby affecting chromatin remodeling and downstream gene expression. [, ] Molibresib has been investigated for its potential as an anticancer agent in various preclinical and clinical studies. [, , , , , , , , , ]
A novel synthesis route for molibresib involves a unique oxidative activation of a thiolactam to prepare a key methyltriazolo[1,4]benzodiazepine intermediate. [] This method employs 35% peracetic acid and proceeds through a proposed sulfenic acid intermediate (R-SOH). [] The thiolactam precursor is synthesized from commercially available (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone in two steps with a 66% yield. [] This concise four-step synthesis efficiently delivers molibresib with high enantiomeric excess (>99.9%). [] This oxidative approach offers advantages over previous methods, including mild reaction conditions and prevention of racemization at a sensitive stereocenter. []
The molecular structure of molibresib features a central [, , ]triazolo[4,3-a][1,4]benzodiazepine core. [] A 4-chlorophenyl group and a methoxy group are attached to the benzodiazepine ring system at positions 6 and 8, respectively. [] The chiral center at position 4 of the benzodiazepine ring carries a methyl group and an n-ethylacetamide substituent. [] These structural features contribute to the specific binding affinity of molibresib to BET bromodomains. []
Molibresib primarily exerts its biological effects by selectively and competitively binding to the bromodomains of BET proteins, particularly BRD4. [, , , , ] This interaction disrupts the association of BET proteins with acetylated lysine residues on histone tails, hindering the recruitment of transcriptional machinery and ultimately downregulating the expression of target genes. [, , , , , ] Some of the key downstream targets affected by molibresib include MYC, a proto-oncogene often dysregulated in various cancers, and proinflammatory cytokines like IL-6 and CCL2. [, , , , , , , , ] The inhibition of MYC and other transcriptional programs associated with cell proliferation, survival, and inflammation contributes to the antitumor effects observed with molibresib. [, , , , , , , , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6